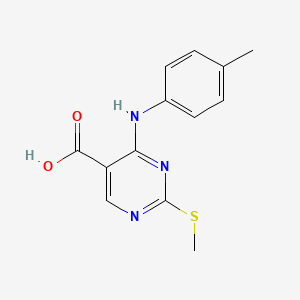

2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylanilino)-2-methylsulfanylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-8-3-5-9(6-4-8)15-11-10(12(17)18)7-14-13(16-11)19-2/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDCHRUEBNPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651792 |

Source

|

| Record name | 4-(4-Methylanilino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-60-3 |

Source

|

| Record name | 4-[(4-Methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylanilino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, provides data for structurally analogous compounds, and outlines the established experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.

Introduction

Pyrimidine derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2][3] The substituted pyrimidine, this compound, has emerged as a versatile scaffold in drug discovery and agrochemical development.[4][5] Its structural motifs, featuring a pyrimidine core, a methylthio group, a p-tolylamino substituent, and a carboxylic acid function, suggest a potential for diverse biological activities, including but not limited to anticancer and antimicrobial applications.[6][7] A thorough understanding of its physicochemical properties is paramount for its rational application in synthesis, formulation, and biological screening.

This guide will delve into the known and predicted physicochemical characteristics of this compound, offering a framework for its further investigation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Chemical Name: this compound

Synonyms: While no common synonyms are widely established, systematic variations of the IUPAC name may be encountered.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 1033194-60-3[8] |

| Molecular Formula | C₁₃H₁₃N₃O₂S[8] |

| Molecular Weight | 275.33 g/mol [8] |

Chemical Structure:

The molecular architecture of this compound is depicted below. The structure reveals a highly functionalized pyrimidine ring, which is key to its chemical reactivity and biological interactions.

Caption: Workflow for experimental solubility determination.

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid proton. There is no experimentally determined pKa value for this compound in the literature. For a similar compound, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a predicted pKa of 3.40 ± 0.10 has been reported. The electron-withdrawing nature of the pyrimidine ring and the substituents will influence the acidity of the carboxylic acid.

Experimental Protocol for pKa Determination:

Potentiometric titration is the most common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in the compound. While specific spectra for the title compound are not readily available, the expected spectral features are outlined below based on its structure and data from analogous compounds. [9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.0 - 13.0 | Broad singlet |

| -NH- | 9.0 - 10.0 | Singlet |

| Pyrimidine-H | 8.5 - 8.8 | Singlet |

| Aromatic-H (Tolyl) | 7.0 - 7.5 | Two doublets (AA'BB' system) |

| -S-CH₃ | 2.5 - 2.7 | Singlet |

| Tolyl-CH₃ | 2.2 - 2.4 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will identify all the unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| Pyrimidine C-2, C-4, C-6 | 150 - 165 |

| Aromatic C (Tolyl) | 120 - 140 |

| Pyrimidine C-5 | 105 - 115 |

| Tolyl-CH₃ | 20 - 25 |

| -S-CH₃ | 12 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | H-bonded O-H stretch |

| N-H (Amine) | 3200 - 3400 | N-H stretch |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |

| C=O (Carboxylic Acid) | 1680 - 1720 | C=O stretch |

| C=N, C=C (Ring) | 1550 - 1650 | Ring stretching |

| C-N Stretch | 1200 - 1350 | C-N stretch |

| S-C Stretch | 600 - 800 | S-C stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 275 or 276, respectively.

Synthesis

A plausible synthetic route for this compound can be extrapolated from known pyrimidine syntheses. [10]A general approach would involve the condensation of a three-carbon component with a guanidine derivative, followed by functional group manipulations.

Proposed Synthetic Pathway:

Caption: A generalized synthetic scheme for the target compound.

Applications and Biological Relevance

Derivatives of 2-(methylthio)pyrimidine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. [1][11]The title compound, with its specific substitution pattern, is a candidate for investigation in several therapeutic areas:

-

Oncology: Many pyrimidine derivatives exhibit anticancer properties by targeting various cellular pathways. [4]* Infectious Diseases: The pyrimidine core is found in numerous antimicrobial and antiviral agents. [6]* Agrochemicals: Substituted pyrimidines are utilized as herbicides and fungicides. [4]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and agrochemical research. While a comprehensive experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation for its further investigation. By utilizing the predicted properties and outlined experimental protocols, researchers can effectively characterize this molecule and unlock its full potential in various applications. The synthesis and detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

References

- Jadhav, S. D., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of ChemTech Research, 3(2), 734-741.

-

MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 243-247.

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Retrieved from [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

LookChem. (n.d.). 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (1951). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Retrieved from [Link]

-

PubMed. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. arctomsci.com [arctomsci.com]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical development.[3][4] While its specific molecular mechanism of action is not yet fully elucidated in publicly available literature, its structural features are akin to a class of compounds known to be potent inhibitors of specific biological pathways.[3][4] This guide provides a comprehensive framework for investigating the hypothesized mechanism of action of this compound, focusing on kinase inhibition, a common mode of action for many biologically active pyrimidine derivatives.[5] We will delve into a series of detailed experimental protocols, from initial target identification to cellular pathway analysis, to provide a roadmap for researchers to rigorously validate this hypothesis.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][6] Its versatility stems from the ability of its nitrogen atoms to form hydrogen bonds and its overall structure to act as a bioisostere for other aromatic systems, often leading to favorable pharmacokinetic and pharmacodynamic properties.[1] Molecules incorporating the pyrimidine-5-carboxylic acid moiety, in particular, are recognized as valuable intermediates in the synthesis of novel therapeutic agents.[7][8]

This compound (Figure 1) is a member of this promising class of compounds. Its chemical structure, featuring a central pyrimidine ring substituted with a methylthio group, a p-tolylamino group, and a carboxylic acid, suggests a high potential for biological activity. Given the prevalence of kinase inhibition as a mechanism for structurally related pyrimidine derivatives, this guide will focus on the hypothesis that this compound functions as a kinase inhibitor.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of drug targets. Many pyrimidine-based molecules have been successfully developed as kinase inhibitors. For instance, certain pyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[5]

We hypothesize that this compound functions as an ATP-competitive kinase inhibitor. In this model, the pyrimidine core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrate. The substituents on the pyrimidine ring would then determine the selectivity and potency of the inhibition by interacting with specific amino acid residues within the ATP-binding site.

Experimental Validation of the Hypothesized Mechanism

A multi-pronged approach is necessary to rigorously test this hypothesis. The following sections outline a series of experiments designed to identify the kinase target(s), characterize the mode of inhibition, and validate the compound's effect in a cellular context.

Part A: Target Identification and Initial Validation

The first step is to identify which of the over 500 human kinases may be a target for our compound of interest.

Experimental Protocol 1: Broad-Spectrum Kinase Panel Screening

-

Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

-

Methodology:

-

Dissolve the compound in DMSO to create a high-concentration stock solution.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of 200-400 kinases at a fixed concentration (typically 1-10 µM).

-

The service will perform in vitro kinase activity assays, usually based on radiometric or fluorescence-based methods, to measure the percent inhibition of each kinase by the compound.

-

-

Data Analysis: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70%).

Experimental Protocol 2: Biochemical IC50 Determination

-

Objective: To determine the potency of the compound against the top kinase "hits" from the initial screen.

-

Methodology:

-

Perform in vitro kinase assays for each hit kinase using a range of concentrations of the compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Measure kinase activity at each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Data Presentation:

| Kinase Target | IC50 (µM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Workflow Diagram: Target Identification

Workflow for identifying and validating kinase targets.

Part B: Elucidating the Molecular Mechanism of Inhibition

Once a primary target is validated, the next step is to understand how the compound inhibits its activity.

Experimental Protocol 3: Enzyme Kinetics Studies

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP.

-

Methodology:

-

Perform kinase activity assays with varying concentrations of ATP and a fixed concentration of the inhibitor (e.g., at its IC50 and 2x IC50).

-

Measure the initial reaction velocities.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

-

Data Analysis:

-

Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive inhibition: Lines will be parallel (both Vmax and Km decrease).

-

Experimental Protocol 4: Target Binding Assay (Surface Plasmon Resonance - SPR)

-

Objective: To confirm direct binding of the compound to the target kinase and to determine the binding affinity (KD) and kinetics (kon, koff).

-

Methodology:

-

Immobilize the purified target kinase on an SPR sensor chip.

-

Flow a series of concentrations of the compound over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase.

-

Fit the resulting sensorgrams to a binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

-

Data Presentation:

| Parameter | Value |

| kon (M⁻¹s⁻¹) | Value |

| koff (s⁻¹) | Value |

| KD (nM) | Value |

Part C: Cellular Target Engagement and Pathway Analysis

The final and critical step is to demonstrate that the compound inhibits the target kinase in a cellular environment and that this leads to the expected biological outcome.

Experimental Protocol 5: Western Blotting for Phospho-Substrate

-

Objective: To assess whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.

-

Methodology:

-

Select a cell line where the target kinase is known to be active.

-

Treat the cells with increasing concentrations of the compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each compound concentration. A dose-dependent decrease in this ratio indicates cellular target engagement.

Signaling Pathway Diagram

Hypothesized signaling pathway and point of inhibition.

Experimental Protocol 6: Cell-Based Functional Assay

-

Objective: To measure the functional consequence of target inhibition in cells.

-

Methodology: The choice of assay depends on the known function of the target kinase. For example, if the kinase is involved in cell proliferation:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the compound.

-

After a suitable incubation period (e.g., 72 hours), measure cell viability using an assay such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: Plot cell viability against the logarithm of the compound concentration and calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to elucidating the mechanism of action of this compound, with a focus on the well-precedented hypothesis of kinase inhibition. By following the proposed experimental workflow, researchers can identify the specific molecular target(s), characterize the nature of the interaction, and validate the compound's activity in a cellular context. The insights gained from these studies will be invaluable for understanding the therapeutic potential of this compound and for guiding future lead optimization efforts to develop more potent and selective drug candidates.

References

-

Akhtar, M. J., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5849. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

-

Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(22), 6939. [Link]

-

Recent Science. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Kumar, A., et al. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. European Journal of Medicinal Chemistry, 45(11), 5464-5469. [Link]

-

Szychowski, K. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939. [Link]

-

ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

Chikhale, R. V., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 74(4), 329-334. [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

Unlocking Therapeutic Potential: A Strategic Guide to the Biological Activity Screening of Pyrimidine Derivatives

An In-Depth Technical Guide

Foreword

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and vitamins.[1][2][3] This inherent biocompatibility has made its synthetic derivatives a cornerstone of modern drug discovery, leading to a multitude of FDA-approved drugs for a wide range of diseases.[4][5] However, the journey from a novel pyrimidine derivative to a viable drug candidate is a complex, multi-stage process underpinned by a rigorous and strategically designed biological screening cascade.

This guide provides an in-depth exploration of the core principles and practical methodologies for screening pyrimidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices. We will dissect the screening workflow from high-throughput primary assays to detailed secondary and mechanistic studies, providing a self-validating framework to identify and advance promising therapeutic leads.

The Pyrimidine Core: A Privileged Scaffold for Drug Design

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a remarkably versatile scaffold.[6] Its synthetic tractability allows for the creation of vast and diverse chemical libraries. The biological activity of these derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the pyrimidine ring.[1][2] This relationship between the chemical structure and the biological activity (Structure-Activity Relationship or SAR) is the central principle guiding the optimization of pyrimidine-based drug candidates.[6] Early screening efforts, therefore, are not just about finding "hits," but about generating the initial data needed to build robust SAR models that guide subsequent medicinal chemistry efforts.

Derivatives of this nucleus have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][4][7] The success of a screening campaign hinges on selecting the right assays to probe these potential activities in a systematic and resource-efficient manner.

The Screening Cascade: A Funnel-Based Approach to Hit Identification

A successful screening campaign is not a single experiment but a multi-tiered cascade designed to progressively filter a large library of compounds down to a small number of high-quality leads. This funneling approach ensures that resources are focused on the most promising candidates.

The overall workflow can be visualized as a logical progression from broad, high-capacity screening to more specific, lower-throughput assays.

Caption: A generalized workflow for a drug discovery screening cascade.

The initial phase involves a Primary High-Throughput Screen (HTS) , where large libraries are tested at a single, relatively high concentration to identify initial "hits".[8][9] These hits are then subjected to Hit Confirmation and dose-response analysis to confirm their activity and determine potency (e.g., IC50). Following this, Secondary Assays are employed to eliminate false positives and characterize the compound's selectivity and mechanism of action, ultimately leading to a validated lead candidate ready for optimization.[8]

Core Methodologies for Anticancer Activity Screening

Given that a vast number of pyrimidine derivatives are investigated for their anticancer potential, this area serves as an excellent model for detailing screening protocols.[10][11][12]

The primary goal is to identify compounds that selectively kill cancer cells or inhibit their proliferation. The initial step is almost always a cytotoxicity or anti-proliferative assay.

Primary Cytotoxicity Screening: MTT vs. SRB Assays

Two of the most common colorimetric assays for primary cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[13] While both are reliable, they measure different cellular endpoints, a critical distinction for data interpretation.

| Feature | MTT Assay | SRB Assay |

| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[14] | Staining of total cellular protein with an aminoxanthene dye.[15] |

| Endpoint Measured | Measures metabolic activity, an indicator of cell viability.[14] | Measures total biomass, an indicator of cell number.[16] |

| Advantages | Widely used, extensive literature, sensitive to metabolic disruption. | Unaffected by metabolic fluctuations, stable endpoint, less interference.[13][16] |

| Disadvantages | Can be affected by compound interference with mitochondrial function. | Requires a fixation step, less sensitive to early metabolic changes. |

| Key Reagents | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.[14] | Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base.[15] |

Expert Rationale: The SRB assay is often preferred for HTS at institutions like the National Cancer Institute (NCI) because its endpoint (total protein) is less prone to artifacts than the MTT assay's endpoint (metabolic activity).[15][16] A compound could inhibit mitochondrial respiration without immediately killing the cell, leading to a false positive in the MTT assay. The SRB assay, by measuring cell number, gives a more direct reading of anti-proliferative or cytotoxic effects.

Detailed Protocol 1: The SRB Cytotoxicity Assay

This protocol is adapted from the standard NCI-60 screen methodology.

Objective: To determine the effect of pyrimidine derivatives on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[17]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well microtiter plates.

-

Test compounds (pyrimidine derivatives) dissolved in DMSO.

-

Fixative: 10% (w/v) Trichloroacetic acid (TCA).

-

Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

-

Wash Solution: 1% (v/v) acetic acid.

-

Solubilization Buffer: 10 mM Tris base solution, pH 10.5.

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be consistent.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate for 1 hour at 4°C. Causality Check: TCA precipitates total cellular protein, fixing the cells to the plate bottom.

-

Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium components. Air dry the plates completely.

-

Staining: Add 100 µL of SRB stain to each well and incubate at room temperature for 30 minutes. Causality Check: The SRB dye electrostatically binds to basic amino acid residues in the precipitated proteins.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Read Absorbance: Measure the optical density (OD) at 560-580 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Secondary Screening: Mechanism of Action

Hits from the primary screen must be further investigated to understand how they work. This is crucial for developing a compelling therapeutic hypothesis. For pyrimidines, common mechanisms involve the inhibition of key enzymes in cell proliferation pathways.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[11] For example, they can target Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[18] A secondary screen for a hit from an A549 (lung cancer) cytotoxicity assay might therefore involve a direct EGFR kinase inhibition assay . This confirms the molecular target and provides a direct measure of biochemical potency, which can be compared to its cellular potency (IC50) to understand how well the compound enters and acts within the cell.

Core Methodologies for Antimicrobial Activity Screening

Pyrimidine derivatives also exhibit a broad range of antimicrobial activities.[7][19][20] Screening for these activities requires a different set of assays focused on inhibiting the growth of pathogenic bacteria and fungi.

Detailed Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method for determining antimicrobial susceptibility.

Objective: To determine the lowest concentration of a pyrimidine derivative that completely inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin).[19]

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

Procedure:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the OD at 600 nm. The well should be as clear as the negative control.

Integrating SAR and In Silico Screening

The data from these primary and secondary screens are not the endpoint. They are the fuel for the iterative cycle of drug optimization.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.

Structure-Activity Relationship (SAR) Analysis: Screening results from a series of related pyrimidines allow chemists to deduce which parts of the molecule are essential for activity.[6] For instance, adding a halogen might increase antibacterial activity, while a bulky group at another position might abolish it.[21]

In Silico ADMET Screening: Before synthesizing the next generation of compounds, computational tools can predict their drug-like properties.[22][23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can flag molecules that are likely to have poor oral absorption or high toxicity, saving significant time and resources.[24][25] A compound with excellent potency but predicted to be toxic or rapidly metabolized is not a good candidate for further development.[26] This early-stage computational filtering helps prioritize synthetic efforts on compounds that have a higher probability of success in later preclinical and clinical stages.

Conclusion

The biological screening of pyrimidine derivatives is a foundational activity in the quest for novel therapeutics. A successful program relies on a strategic, multi-tiered approach that logically progresses from broad primary screening to specific, hypothesis-driven mechanistic studies. By understanding the principles behind the core assays—from whole-cell cytotoxicity screens like SRB to target-based enzyme inhibition and antimicrobial MIC determination—researchers can generate high-quality, interpretable data. Integrating these results into an iterative SAR cycle, augmented by modern in silico ADMET prediction, provides a powerful and efficient engine for transforming a promising pyrimidine scaffold into a life-saving drug.

References

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]

-

El-Megharbel, S. M., Hamdy, R. F., & El-Maksoud, M. S. A. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry, 2015, 1-22. Available from: [Link]

-

Mor, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2269. Available from: [Link]

-

Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101487. Available from: [Link]

-

Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]

-

Singh, S., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100222. Available from: [Link]

-

Musumarra, G., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(33), 4169-4190. Available from: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. Available from: [Link]

-

Kumar, A., et al. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available from: [Link]

-

Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]

-

Sharma, P., & Rane, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2). Available from: [Link]

-

Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 3(40), 18343-18351. Available from: [Link]

-

Furet, P., et al. (2016). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 59(17), 7849-7869. Available from: [Link]

-

Sharma, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(18), 6520. Available from: [Link]

-

Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Kwon Research Group. Available from: [Link]

-

Furet, P., et al. (2016). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 59(17), 7849-7869. Available from: [Link]

-

AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. Available from: [Link]

-

BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT. Available from: [Link]

-

Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 29(11), 1532-1536. Available from: [Link]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available from: [Link]

-

IJARBS. (2017). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences, 4(7), 80-91. Available from: [Link]

-

Kos, J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 991740. Available from: [Link]

-

Rubinstein, L. V., et al. (1990). A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. British Journal of Cancer, 62(6), 1005-1010. Available from: [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. Available from: [Link]

-

Research Square. (2024). In silico anticancer activity prediction of pyrimidine derivatives. Research Square. Available from: [Link]

-

American Chemical Society. (2020). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS National Meeting. Available from: [Link]

-

Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17. Available from: [Link]

-

Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Biotechnology Advances, 35(6), 775-788. Available from: [Link]

-

De Chassey, B., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51529. Available from: [Link]

-

Singh, S. B., et al. (2017). Screening of small-molecule library for novel antibacterials. Journal of Antimicrobial Chemotherapy, 72(8), 2216-2222. Available from: [Link]

-

Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available from: [Link]

-

El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11893-11910. Available from: [Link]

-

Yusufi, M., et al. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Saudi Pharmaceutical Journal, 31(11), 101799. Available from: [Link]

-

ResearchGate. (2019). In vitro anticancer screening of synthesized compounds. ResearchGate. Available from: [Link]

-

Do, Q. N., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Scientific Reports, 11(1), 2748. Available from: [Link]

-

Abdelgawad, M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1169-1188. Available from: [Link]

-

ResearchGate. (2013). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and WST-8 assays (panel D). ResearchGate. Available from: [Link]

-

S. Shaveta, & Singh, A. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. Available from: [Link]

-

The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. UF Scripps. Available from: [Link]

-

Yilmaz, M., et al. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Organic & Medicinal Chemistry International Journal, 11(5). Available from: [Link]

-

Kumar, V., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 24(10), e202300096. Available from: [Link]

-

National Center for Biotechnology Information. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. Available from: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. High throughput screening (HTS). Biological screening. [chemdiv.com]

- 9. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 10. mdpi.com [mdpi.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. sciensage.info [sciensage.info]

- 13. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. thomassci.com [thomassci.com]

- 16. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchtrend.net [researchtrend.net]

- 20. heteroletters.org [heteroletters.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 23. bitesizebio.com [bitesizebio.com]

- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 26. ijarbs.com [ijarbs.com]

In-Vitro Target Deconvolution of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid: A Technical Guide

Introduction: The Quest for Molecular Targets

The therapeutic potential of a small molecule is intrinsically linked to its molecular targets. Identifying these targets is a critical step in drug discovery, transforming a compound with an interesting phenotypic effect into a tool for understanding and combating disease.[1][2] This guide provides an in-depth technical overview of the in-vitro methodologies for discovering the protein targets of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a pyrimidine derivative with potential applications in pharmaceutical development.[3][4] While the specific targets of this compound are not yet extensively documented, its structural similarity to other biologically active pyrimidines suggests it may interact with key cellular pathways, such as those regulated by protein kinases.[5][6][7]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind experimental design for target identification. We will explore a multi-pronged approach, leveraging both direct and indirect methods to build a comprehensive profile of the compound's interactions within the cellular environment.

Pillar 1: Affinity-Based Target Enrichment

The most direct method to identify a small molecule's binding partners is to use the molecule itself as "bait" to "fish" for its targets from a complex biological sample.[8][9] This approach, known as affinity chromatography or affinity-based pull-down, relies on immobilizing the small molecule onto a solid support.[10][11]

Causality in Experimental Design: Crafting the Affinity Probe

The success of an affinity-based approach hinges on the design of the affinity probe. A poorly designed probe can lead to a loss of binding affinity for the target or introduce non-specific interactions. Structure-activity relationship (SAR) studies are crucial to identify a non-essential position on the this compound molecule where a linker and an affinity tag (e.g., biotin) can be attached without disrupting its interaction with its native targets.[11]

A common strategy involves synthesizing a derivative of the compound with a "clickable" functional group, such as an alkyne or azide.[12] This allows for the covalent attachment of the molecule to a solid support, like agarose or magnetic beads, after it has had the chance to interact with its targets within a cell lysate.[10]

Experimental Workflow: Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification.

Step-by-Step Protocol: Biotin-Tagged Pull-Down Assay

-

Probe Synthesis: Synthesize a biotinylated version of this compound. The biotin moiety should be attached via a flexible linker to a position on the molecule determined to be non-essential for its biological activity.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer to maintain protein integrity.

-

Incubation: Incubate the cell lysate with the biotinylated compound for a predetermined time to allow for binding to its target proteins.

-

Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated compound-protein complexes.

-

Washing: Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background and identifying true interactors.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin.

-

Analysis: Separate the eluted proteins by one-dimensional SDS-PAGE. Excise the protein bands and identify them using mass spectrometry (LC-MS/MS).

Pillar 2: Kinase Profiling for Targeted Insights

Given that a vast number of small molecule inhibitors target protein kinases, a kinase-centric approach is a logical and high-yield strategy.[5] Kinase profiling assays assess the ability of a compound to inhibit the activity of a large panel of kinases, providing a rapid overview of its selectivity and potential targets.[13][14]

Self-Validating Systems: The Power of Orthogonal Assays

A robust kinase profiling strategy employs multiple assay formats to validate initial hits. For example, an initial screen using a radiometric assay that measures the incorporation of radioactive phosphate into a substrate can be followed up with a label-free method like a mobility shift assay or a bioluminescence-based assay that quantifies ATP consumption.[6][15] Concordance between different assay formats provides strong evidence for a true inhibitory effect.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | This compound IC50 (nM) | Control Inhibitor IC50 (nM) | Assay Format |

| Kinase A | 50 | 10 (Staurosporine) | Radiometric |

| Kinase B | >10,000 | 5 (Sunitinib) | TR-FRET |

| Kinase C | 250 | 100 (Dasatinib) | Luminescence |

| ... | ... | ... | ... |

Step-by-Step Protocol: In-Vitro Kinase Inhibition Assay (Radiometric Format)

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and a buffer containing ATP (spiked with γ-³²P-ATP) and necessary cofactors (e.g., MgCl₂).

-

Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control inhibitor and a DMSO vehicle control.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at 30°C for a specified time, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding a stop solution, typically a high concentration of EDTA or phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated γ-³²P-ATP will be washed away.

-

Washing: Wash the membrane extensively to remove unbound radioactivity.

-

Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pillar 3: Cellular Target Engagement

While in-vitro assays with purified proteins are essential for identifying direct interactions, it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[18][19]

The Principle of Thermal Stabilization

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20][21] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[22]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

-

Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein identified in earlier screens.

-

Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion: A Synergistic Approach to Target Discovery

The in-vitro discovery of targets for a novel compound like this compound requires a multi-faceted and logical approach. By combining the direct, unbiased nature of affinity chromatography with the focused, high-throughput capabilities of kinase profiling and confirming cellular engagement with techniques like CETSA, researchers can build a strong, evidence-based case for a compound's mechanism of action. Each experimental pillar provides a layer of validation, ensuring the scientific integrity and trustworthiness of the identified targets. This comprehensive understanding is the foundation for advancing a promising molecule through the drug discovery pipeline.

References

- Protein kinase profiling assays: a technology review.

- A Practical Guide to Target Engagement Assays. Selvita.

- Target Engagement Assays. DiscoverX.

- Affinity Chromatography.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Affinity-based target identification for bioactive small molecules. RSC Publishing.

- KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.

- Kinase Assay. WuXi Biology.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Importance of Quantifying Drug-Target Engagement in Cells.

- Kinase Screening & Profiling Services.

- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Target Engagement Assays in Early Drug Discovery. PubMed.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.

- Target identification and mechanism of action in chemical biology and drug discovery. NIH.

- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

- Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.

- Small molecule target identification using photo-affinity chrom

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Target Identification and Validation (Small Molecules). University College London.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- CETSA.

- 4-(2-Methoxyethylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid. Chem-Impex.

- This compound. Chem-Impex.

- 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. MySkinRecipes.

- This compound | CAS 1033194-60-3 | SCBT.

- Ácido 2-(metiltio)-4-(p-tolilamino)pirimidina-5-carboxílico. Chem-Impex.

- 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid. Chem-Impex.

- Hypolipidemic effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid in r

- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 7. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drughunter.com [drughunter.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. assayquant.com [assayquant.com]

- 15. wuxibiology.com [wuxibiology.com]

- 16. selvita.com [selvita.com]

- 17. Target Engagement Assays [discoverx.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CETSA [cetsa.org]

- 22. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid

Prepared by: A Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is the bedrock of innovation and regulatory compliance. Molecules such as 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a versatile pyrimidine derivative, serve as critical building blocks in the synthesis of targeted therapies and advanced agricultural agents.[1][2][3] Its efficacy in these roles is intrinsically linked to its unique molecular architecture. Therefore, the unambiguous confirmation of its structure is not merely a procedural step but a scientific necessity.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. We move beyond rote procedural descriptions to explore the causal relationships between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we establish a self-validating analytical system that ensures the highest degree of confidence in structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.

Molecular Structure: A Blueprint for Spectroscopic Interrogation

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. The molecule comprises several key functionalities, each with a distinct spectroscopic signature:

-

Pyrimidine Core: A heterocyclic aromatic ring that forms the compound's backbone.

-

Methylthio Group (-SCH₃): A sulfur-linked methyl group at the C2 position.

-

P-tolylamino Group: A para-substituted toluene ring linked via an amino bridge at the C4 position.

-

Carboxylic Acid Group (-COOH): A key functional group at the C5 position.

Each of these components will generate predictable signals in the various spectra, and their electronic interplay will influence the precise location and nature of these signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), we can construct a detailed map of the molecular framework.[5]

Proton (¹H) NMR Analysis

¹H NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is critical. Its ability to dissolve the compound and its high polarity allow for the observation of exchangeable protons, such as those on the carboxylic acid (-COOH) and amine (-NH-) groups, which might otherwise be broadened or absent.

Expected Spectral Features: Based on the structure and analysis of similar heterocyclic compounds, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.[6]

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet expected far downfield (>12 ppm) due to strong hydrogen bonding and the electronegativity of the oxygen atoms.

-

Amine Proton (-NH-): A singlet in the 9-11 ppm region, its chemical shift influenced by the electronic effects of the pyrimidine and tolyl rings.

-

Pyrimidine Ring Proton (C6-H): A sharp singlet expected in the aromatic region (8-9 ppm), deshielded by the adjacent nitrogen atoms and the carbonyl group.

-

P-tolyl Group Protons: These will appear as two distinct doublets in the aromatic region (~7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The proximity to the amino group will influence their exact shifts.

-

Methylthio Protons (-SCH₃): A sharp singlet in the aliphatic region (~2.5 ppm), shielded relative to the aromatic protons.

-

Tolyl Methyl Protons (-CH₃): A sharp singlet, also in the aliphatic region (~2.3 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds, allowing for full relaxation of all protons, which is crucial for accurate integration.[7]

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate all peaks to determine the relative number of protons.

Data Presentation: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~9.5 | Singlet | 1H | -NH- |

| ~8.7 | Singlet | 1H | Pyrimidine C6-H |

| ~7.6 | Doublet | 2H | P-tolyl (protons ortho to -NH) |

| ~7.2 | Doublet | 2H | P-tolyl (protons meta to -NH) |

| ~2.5 | Singlet | 3H | -SCH₃ |

| ~2.3 | Singlet | 3H | P-tolyl -CH₃ |

Carbon-¹³ (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Expected Spectral Features: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

-

Carbonyl Carbon (-COOH): Expected in the highly deshielded region of ~165-175 ppm.

-

Aromatic & Pyrimidine Carbons: A cluster of peaks between ~110-160 ppm. The specific shifts are determined by their position relative to the heteroatoms and substituents.

-

Aliphatic Carbons: The tolyl methyl carbon (~21 ppm) and the methylthio carbon (~14 ppm) will appear in the shielded, upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Acquisition Parameters:

-

Mode: Proton-decoupled mode to simplify the spectrum to singlets.

-

Spectral Width: 0-200 ppm.[7]

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Data Presentation: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~160 | Pyrimidine C2/C4 |

| ~158 | Pyrimidine C2/C4 |

| ~145 | Pyrimidine C6 |

| ~138 | P-tolyl C-CH₃ |

| ~135 | P-tolyl C-NH |

| ~129 | P-tolyl CH (meta) |

| ~122 | P-tolyl CH (ortho) |

| ~108 | Pyrimidine C5 |

| ~21 | P-tolyl -CH₃ |

| ~14 | -SCH₃ |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[8][9]

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for a molecule like this. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear identification of the molecular ion ([M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular formula.

Expected Fragmentation Pathways: The fragmentation of pyrimidine derivatives is heavily influenced by the substituents on the ring.[8][10] For the title compound, key fragmentation events would include:

-

Loss of COOH: Cleavage of the carboxylic acid group as a radical (45 Da).

-

Loss of H₂O: From the carboxylic acid.

-

Cleavage of the C-S bond: Loss of the methylthio group.

-

Cleavage of the C-N bond: Separation of the tolyl-amino moiety.

The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[8]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.[7]

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion. If desired, perform tandem MS (MS/MS) on the molecular ion peak to induce and analyze fragmentation patterns for deeper structural elucidation.[8]

Data Presentation: Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 276.33 | [M+H]⁺ (Protonated Molecular Ion for C₁₃H₁₃N₃O₂S) |

| 274.33 | [M-H]⁻ (Deprotonated Molecular Ion) |

| 231 | [M+H - COOH]⁺ |

| 258 | [M+H - H₂O]⁺ |

Visualization: Predicted ESI-MS Fragmentation Pathway

Caption: Workflow for unambiguous structure confirmation.

This integrated process ensures that the proposed structure is consistent with the molecular formula (from MS), contains the correct functional groups (from IR), and has the precise atomic arrangement and connectivity (from ¹H and ¹³C NMR). This rigorous, cross-validating methodology is the standard for structural elucidation in regulated environments.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). AzoM.com.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.

- Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review.

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). Technology Networks.

- Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identific

- [Use of spectroscopic methods in drug analysis]. (n.d.). PubMed.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect.

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Royal Society of Chemistry.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.

- Gas-phase fragmentation of protonated C60-pyrimidine deriv

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed.

- The NMR interpretations of some heterocyclic compounds which are... (n.d.).

- FT-IR data of pyrimidine derivatives compounds. (n.d.).

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Royal Society of Chemistry.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH.

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. (n.d.). PubChem.

- Ambelang, J. C., & Johnson, T. B. (1941). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 63(1), 1-3.

- This compound. (n.d.). Chem-Impex.

- This compound. (n.d.). Santa Cruz Biotechnology.

- NMR - Interpret

- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- 13C NMR spectra of synthesized model compound 4f. (n.d.).

- Mass spectra of nucleic acid deriv

- Ácido 2-(metiltio)-4-(p-tolilamino)pirimidina-5-carboxílico. (n.d.). Chem-Impex.

- Supplementary D

- 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. (n.d.). MySkinRecipes.

- Spectroscopy of Carboxylic Acid Deriv

- Spectroscopy of Carboxylic Acid Deriv

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 4. paulrpalmer.com [paulrpalmer.com]

- 5. malvesfalcao.com [malvesfalcao.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. article.sapub.org [article.sapub.org]

The Methylthio Group in Pyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Subtle Power of the Methylthio Group

In the intricate world of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its inherent ability to mimic the purine bases of nucleic acids allows for strategic interactions with a multitude of biological targets. While various functional groups are employed to modulate the physicochemical and pharmacological properties of pyrimidine-based compounds, the methylthio (-SCH3) group holds a unique and often pivotal role. Often introduced to enhance metabolic stability or to serve as a versatile synthetic handle, its influence extends far beyond these initial considerations, subtly shaping a molecule's destiny within a biological system.